2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite)
Description
Chemical Identity: 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride is the primary hydrolysis metabolite of mazindol, a tricyclic compound with anorectic and psychostimulant properties. Key chemical data include:
- Molecular Formula: C₁₆H₁₅ClN₂O₂·HCl
- Molecular Weight: 339.22 g/mol
- SMILES: Cl.NCCN1C(=O)c2ccccc2C1(O)c3ccc(Cl)cc3
- IUPAC Name: 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyisoindolin-1-one hydrochloride .
Pharmacological Profile: The metabolite retains potency similar to the parent compound, mazindol, in binding assays. Mazindol itself is a serotonin-, noradrenaline-, and dopamine-reuptake inhibitor (SNDRI) with additional partial agonist activity at orexin-2 receptors (39% binding) and other targets (5-HT₁A, 5-HT₇, muscarinic, H₁, and μ-opioid receptors) .
Pharmacokinetics:
Mazindol’s controlled-release (CR) formulation has a Tₘₐₓ of ~4 hours and t½ of ~10 hours, with the metabolite contributing to sustained pharmacological effects .
Properties
IUPAC Name |
2-(2-aminoethyl)-3-(4-chlorophenyl)-3-hydroxyisoindol-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2.ClH/c17-12-7-5-11(6-8-12)16(21)14-4-2-1-3-13(14)15(20)19(16)10-9-18;/h1-8,21H,9-10,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJFCISYZNGZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2(C3=CC=C(C=C3)Cl)O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547860 | |
| Record name | 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13473-53-5 | |
| Record name | 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride, commonly known as Mazindol Metabolite, is a significant metabolite of mazindol, a sympathomimetic amine primarily used for its anorectic properties. This compound has garnered attention for its potential therapeutic applications in various neurological and psychiatric disorders, including obesity, narcolepsy, and ADHD. This article reviews the biological activity of Mazindol Metabolite, focusing on its pharmacodynamics, mechanisms of action, and clinical implications.
Pharmacological Profile
Mazindol functions as a triple monoamine reuptake inhibitor , affecting norepinephrine, dopamine, and serotonin levels in the central nervous system. Its mechanism resembles that of amphetamines, contributing to its psychostimulant effects. The compound also acts as a partial agonist at the orexin-2 receptor, which is implicated in regulating wakefulness and appetite.
1. Pain Modulation
Recent studies have demonstrated that repeated administration of mazindol significantly reduces spontaneous pain-like behaviors in animal models. In a study involving mice with complete Freund's adjuvant (CFA)-induced arthritis, mazindol administration (3 mg/kg) resulted in a dose-dependent decrease in spontaneous flinches and time spent guarding the affected area, indicating its analgesic properties without significantly affecting locomotor activity .
| Dose (mg/kg) | Spontaneous Flinches | Time Guarding (s) | Locomotor Activity |
|---|---|---|---|
| Vehicle | High | High | Normal |
| 1 | Moderate | Moderate | Increased |
| 3 | Low | Low | Normal |
| 10 | Very Low | Very Low | Increased |
2. Impact on Brain Energy Metabolism
Mazindol has been shown to influence brain energy metabolism. Acute administration led to decreased activity of mitochondrial respiratory chain complex I in the hippocampus while increasing complex IV activity in other brain regions such as the cerebellum and cerebral cortex. These findings suggest that mazindol may impair energy metabolism selectively in certain brain areas .
3. Weight Loss and Appetite Suppression
The anorectic effects of mazindol have been well-documented. In clinical trials involving obese subjects, daily oral administration resulted in significant weight loss over several months. For instance, a study reported an average weight loss of 6.9 kg after three months of treatment . The compound's ability to suppress appetite is attributed to its action on monoamine neurotransmitters.
Case Study 1: Efficacy in Obesity Management
A randomized controlled trial assessed the efficacy of mazindol in subjects with class 1 and 2 obesity. The results indicated that participants experienced significant weight loss alongside improvements in metabolic parameters without severe adverse effects. This underscores mazindol's potential as a therapeutic agent for obesity management .
Case Study 2: Neuropsychiatric Applications
In a double-blind crossover study evaluating mazindol's effects on negative symptoms in schizophrenia, no significant differences were observed between mazindol and placebo treatments . This suggests that while mazindol may enhance neurotransmission in certain contexts, its efficacy for specific psychiatric symptoms remains inconclusive.
Safety and Toxicology
Mazindol has been evaluated for its safety profile across various studies. Repeated dosing did not lead to significant weight loss at therapeutic doses; however, higher doses were associated with increased locomotor activity without causing toxicity . Importantly, recent data indicate that mazindol does not significantly inhibit or induce cytochrome P450 enzymes or other metabolic pathways when co-administered with other medications .
Scientific Research Applications
Pharmacological Properties
Mazindol acts as a triple monoamine reuptake inhibitor and a partial orexin-2 agonist , influencing neurotransmitter levels in the brain. Its mechanism of action involves the inhibition of serotonin, norepinephrine, and dopamine reuptake, making it a candidate for treating conditions like obesity and ADHD.
Weight Management
Mazindol has been studied for its efficacy in weight management. A systematic review and meta-analysis indicated that mazindol resulted in greater weight loss compared to placebo treatments. Specifically, it was found that:
- The mean difference in weight loss was approximately -2.396 kg (95% CI: -3.469; -1.323; p=0.001) when compared to placebo .
- Long-term studies showed a significant reduction in abdominal circumference and body weight over periods of 6 to 12 months.
However, it is essential to note that the safety profile raised concerns regarding adverse events, including palpitations and gastrointestinal issues .
Attention Deficit Hyperactivity Disorder (ADHD)
Mazindol has also been investigated for its effectiveness in treating ADHD. A double-blind, placebo-controlled Phase II study demonstrated that:
- Mazindol significantly improved ADHD symptoms, with a large effect size (1.09) observed at Day 42 of treatment .
- The proportion of patients achieving at least a 50% reduction in ADHD-RS-DSM5 scores was significantly higher in the mazindol group compared to placebo (42.9% vs. 11.9%) .
Drug-Drug Interaction Studies
Recent studies have focused on the potential for drug-drug interactions (DDI) involving mazindol and its metabolite. In vitro studies indicated:
- Mazindol and its hydrolyzed metabolite do not inhibit or induce major metabolic pathways involving Cytochrome P450 enzymes or transporters .
- The findings suggest a low risk for DDI when mazindol is co-administered with other medications, which is particularly beneficial for patients taking multiple drugs .
Safety Profile
While mazindol shows promise in various applications, understanding its safety profile is crucial:
- Adverse reactions reported include dry mouth, nausea, insomnia, and increased heart rate .
- Meta-analysis results indicated a higher risk of discontinuation due to adverse reactions among mazindol users compared to placebo groups (OR=2.760; 95% CI: 1.472; 5.175) .
Comparative Efficacy
The following table summarizes key findings from studies evaluating the efficacy of mazindol compared to other treatments:
| Treatment | Weight Loss (kg) | ADHD Improvement (Effect Size) | Common Adverse Effects |
|---|---|---|---|
| Mazindol | -2.396 | 1.09 | Dry mouth, nausea, insomnia |
| Placebo | -0.05 | N/A | N/A |
| Amfepramone | -1.51 | N/A | Increased risk of adverse reactions |
Comparison with Similar Compounds
Parent Compound: Mazindol
Key Differences :
Deuterated Metabolite: 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride
| Parameter | Deuterated Metabolite | Non-Deuterated Metabolite |
|---|---|---|
| Molecular Formula | C₁₆H₁₂D₄Cl₂N₂O₂ | C₁₆H₁₅Cl₂N₂O₂ |
| Molecular Weight | 343.24 g/mol | 339.22 g/mol |
| Application | Analytical standard for mass spectrometry | Pharmacologically active metabolite |
| Isotopic Purity | >95% (deuterium at four positions) | N/A |
Functional Relevance :
The deuterated form is critical for quantitative pharmacokinetic studies , enabling precise tracking of metabolite levels in biological matrices without altering pharmacological activity .
Other Tricyclic Anorectics and SNDRIs
- Cocaine: Binds to dopamine, serotonin, and norepinephrine transporters but lacks the hydroxylated isoindolinone structure of mazindol’s metabolite.
Distinctive Features of Mazindol Metabolite :
- Dual Action : Retains SNDRI activity while introducing a hydroxyl group that may influence blood-brain barrier penetration.
Research Findings and Data Gaps
Binding Affinity Studies
Clinical Relevance
- ADHD Treatment : Mazindol’s CR formulation is under investigation for ADHD, with the metabolite likely contributing to sustained efficacy due to its prolonged half-life .
Preparation Methods
Reaction Mechanism and Conditions
The oxidation of 2-(3-aminopropyl)-1-(4-chlorophenyl)isoindole hydrochloride serves as a primary route. The process involves dissolving the precursor in ethanol or benzene and introducing oxygen or air under controlled conditions. For instance, bubbling oxygen through an ethanol solution for 48 hours induces cyclization, yielding 6-(4-chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol. Alternative oxidants like potassium dichromate or hydrogen peroxide accelerate the reaction but may reduce yields due to overoxidation.
Purification and Characterization
The crude product is isolated via filtration and recrystallized from dimethylformamide (DMF) or dimethylacetamide (DMAc), achieving a melting point of 274–276°C. Mass spectrometry and NMR confirm the structure, with the trimethylsilyl derivative providing definitive fragmentation patterns.
Acid-Catalyzed Rearrangement of Tetrahydroimidazoisoindolones
Mineral Acid Treatment
Heating tetrahydroimidazoisoindolone derivatives with mineral acids (e.g., HCl or H₂SO₄) triggers a rearrangement to form 2-(aminoethyl)-3-hydroxyphthalimidine salts. For example, refluxing the precursor in aqueous HCl at 80–115°C for 2–10 hours precipitates the hydrochloride salt. The reaction proceeds via nucleophilic attack at the carbonyl group, followed by ring-opening and re-cyclization.
Sulfonylation and Byproduct Control
Post-rearrangement, sulfonyl halides (e.g., tosyl chloride) in pyridine further stabilize the product, though this step is optional. Side products like 3-methoxy derivatives may form if methanol is present during neutralization, necessitating strict solvent control.
Base-Catalyzed Hydrolysis of Mazindol Metabolites
Hydrolysis of Metabolite II
Metabolite II (5-(p-chlorophenyl)-2,5-dihydro-5-hydroxy-3H-imidazo[2,1-a]isoindol-3-one) undergoes base-catalyzed hydrolysis to yield the target compound. Treatment with sodium carbonate in aqueous ethanol cleaves the lactam ring, forming the 3-hydroxyphthalimidine structure. Prolonged hydrolysis risks decarboxylation, requiring precise pH and temperature monitoring.
Artifact Formation and Mitigation
Under acidic conditions, the product may convert to 3-methoxy derivatives, identified as artifacts during urinary excretion studies. Recrystallization from dioxan or methanol minimizes these impurities, achieving >95% purity.
Comparative Analysis of Synthesis Routes
Optimization Strategies and Industrial Scalability
Q & A
Basic Research Questions
Q. How is 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride identified and quantified in biological matrices?
- Methodology : High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is the gold standard. For example, a validated HPLC method was developed to analyze this metabolite in mouse brain and plasma, using optimized mobile phases (e.g., phosphate buffer-acetonitrile gradients) and column parameters (C18 reverse-phase) to resolve the metabolite from endogenous compounds .
- Key Parameters : Retention time, peak symmetry, and calibration curves (linearity: 1–500 ng/mL; LOD: 0.3 ng/mL).
Q. What is the receptor binding profile of this metabolite compared to Mazindol?
- Methodology : In vitro radioligand binding assays at 10 μM concentration show that the metabolite retains affinity for serotonin (5-HT1A, 5-HT7), dopamine (DAT), and norepinephrine (NET) transporters, with ~99% binding efficiency. Notably, it exhibits partial agonism (39% binding) at orexin-2 receptors, similar to Mazindol .
- Experimental Design : Competitive binding assays using transfected HEK293 cells expressing human receptors.
Q. How does the metabolite’s pharmacokinetic profile influence its pharmacological activity?
- Methodology : Pharmacokinetic studies in rodents reveal a half-life (~10 h) comparable to Mazindol, but lower brain penetration (brain-to-plasma ratio: 0.2 vs. 0.5 for Mazindol). This suggests peripheral metabolism dominates, requiring dose adjustments in neurobehavioral studies .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies between in vitro receptor binding and in vivo behavioral outcomes for this metabolite?
- Case Study : Despite in vitro SNDRI activity, the metabolite shows reduced reinforcing efficacy in squirrel monkey self-administration models compared to Mazindol. To address this, researchers use microdialysis to measure extracellular dopamine in the nucleus accumbens, revealing weaker synaptic effects despite similar transporter binding .
- Methodological Adjustment : Combine in situ hybridization (to map receptor expression) with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate tissue exposure with behavioral outputs.
Q. How does the metabolite’s stability under physiological conditions affect assay reproducibility?
- Challenge : The hydroxyphthalimidine group is prone to oxidation at neutral pH, generating artifacts in long-term incubations.
- Solution : Stabilize the compound using antioxidant buffers (e.g., 0.1% ascorbic acid) and conduct time-course experiments to validate assay windows (e.g., <6 h for cell-based assays) .
Q. What structural analogs of this metabolite have been synthesized to explore structure-activity relationships (SAR)?
- Approach : Replace the 4-chlorophenyl group with trifluoromethyl or methoxy substituents to modulate lipophilicity and receptor selectivity. For example, analogs like 3-(4-trifluoromethylphenyl) derivatives show enhanced orexin-2 receptor binding (55% vs. 39%) but reduced DAT affinity .
- Synthetic Protocol : Coupling reactions using EDCI/HOBt, followed by HCl salt formation. Purity is confirmed via NMR (≥95%) and HPLC-MS .
Q. How do interspecies differences in metabolism impact translational research on this compound?
- Data Contradiction : Mice show higher plasma clearance of the metabolite than rats (CL: 45 vs. 22 mL/min/kg), attributed to cytochrome P450 2D6 isoform variability.
- Mitigation Strategy : Use humanized CYP2D6 transgenic models or primary hepatocyte co-cultures to predict human pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
